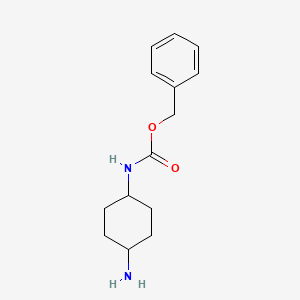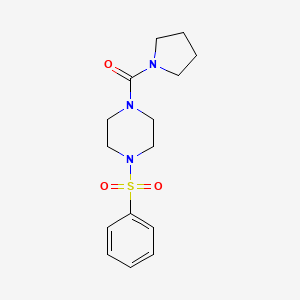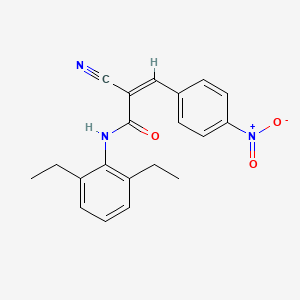![molecular formula C25H23N3O5S B2887026 Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-57-4](/img/structure/B2887026.png)
Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiophene and pyridazine, which are both heterocyclic compounds . Thiophene derivatives are known to have various pharmacological characteristics .
Synthesis Analysis
The synthesis of such compounds often involves reactions with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as precursors for the preparation of various organic compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectral information .Chemical Reactions Analysis
The reactivity of such compounds is often due to the ambident nucleophilicity of enamines and electrophilicity of enones .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiophene derivatives have been studied for their antimicrobial properties. The structure of Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate allows for the synthesis of new heterocyclic compounds that can be tested against various bacterial species. Some derivatives have shown activity comparable to standard drugs like ampicillin and gentamicin .
Antifungal Applications
In addition to antibacterial properties, certain thiophene compounds exhibit potent antifungal activity. This is particularly relevant in the development of new treatments for fungal infections, where resistance to existing medications is a growing concern .
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are known to possess anti-inflammatory and analgesic properties. This makes them valuable in the research and development of new pain relief medications, especially for chronic inflammatory conditions .
Antidiabetic Research
Thiophene derivatives have been identified as potential agents in the treatment of diabetes mellitus. Their role in scientific research extends to exploring new pathways and mechanisms for controlling blood sugar levels .
Antiviral Research
The search for new antiviral agents is ongoing, especially in light of emerging viral diseases. Thiophene derivatives, including Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate, are part of this research, contributing to the development of novel antiviral drugs .
Antitumor and Anticancer Studies
Thiophene compounds have shown promise in antitumor and anticancer studies. Their ability to inhibit the growth of cancer cells makes them a focus of oncological research, aiming to discover new therapeutic options for cancer treatment .
Cholesterol Inhibition
Research into the management of cholesterol levels has included thiophene derivatives due to their potential as cholesterol inhibitors. This application is significant in the prevention and treatment of cardiovascular diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-3-32-18-12-10-16(11-13-18)14-20(29)26-23-21-19(15-34-23)22(25(31)33-4-2)27-28(24(21)30)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSIRWSSUMPWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)
